molecular formula C9H9NO2 B13512965 2-Isocyanato-4-methoxy-1-methylbenzene

2-Isocyanato-4-methoxy-1-methylbenzene

Cat. No.: B13512965
M. Wt: 163.17 g/mol
InChI Key: SXRAQDKTTKBZEV-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methoxy-1-methylbenzene, also known as 1-isocyanato-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C9H9NO2. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3). It is a liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

The synthesis of 2-Isocyanato-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

4-methoxy-2-methylphenylamine+phosgeneThis compound+HCl\text{4-methoxy-2-methylphenylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 4-methoxy-2-methylphenylamine+phosgene→this compound+HCl

In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

2-Isocyanato-4-methoxy-1-methylbenzene undergoes various chemical reactions, primarily involving the isocyanate group. Some of the common reactions include:

  • Addition Reactions: : The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

      :

      Reaction with Alcohols: This compound+ROHurethane\text{this compound} + \text{ROH} \rightarrow \text{urethane} This compound+ROH→urethane

      :

      Reaction with Amines: This compound+RNH2urea\text{this compound} + \text{RNH2} \rightarrow \text{urea} This compound+RNH2→urea

  • Substitution Reactions: : The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

      :

      Nitration: This compound+HNO3nitrated product\text{this compound} + \text{HNO3} \rightarrow \text{nitrated product} This compound+HNO3→nitrated product

      :

      Halogenation: This compound+Br2halogenated product\text{this compound} + \text{Br2} \rightarrow \text{halogenated product} This compound+Br2→halogenated product

These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Scientific Research Applications

2-Isocyanato-4-methoxy-1-methylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methoxy-1-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity is exploited in the formation of urethane and urea linkages, which are essential in polymer chemistry and pharmaceutical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-Isocyanato-4-methoxy-1-methylbenzene can be compared with other isocyanate compounds, such as:

These compounds share similar reactivity due to the presence of the isocyanate group but differ in their specific applications and reactivity patterns based on the substituents on the benzene ring.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-isocyanato-4-methoxy-1-methylbenzene

InChI

InChI=1S/C9H9NO2/c1-7-3-4-8(12-2)5-9(7)10-6-11/h3-5H,1-2H3

InChI Key

SXRAQDKTTKBZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N=C=O

Origin of Product

United States

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